molecular formula C10H18N2O4 B6238960 (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid CAS No. 214262-81-4

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid

Cat. No.: B6238960
CAS No.: 214262-81-4
M. Wt: 230.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position and a carboxylic acid moiety at the 2-position. The (2R) stereochemistry confers specific spatial arrangements critical for its interactions in synthetic and biological contexts. This compound is widely utilized as a building block in peptide synthesis and pharmaceutical intermediates due to the Boc group’s role in protecting amines during reactions . Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.28 g/mol (CAS: 166170-15-6) .

Properties

CAS No.

214262-81-4

Molecular Formula

C10H18N2O4

Molecular Weight

230.3

Purity

95

Origin of Product

United States

Preparation Methods

General Procedure for Boc Protection of Proline Analogues

The Boc group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. For example, L-proline reacts with (Boc)₂O in tetrahydrofuran (THF)/water mixtures using sodium bicarbonate, yielding Boc-L-proline in 98% yield. This method, while efficient for L-proline, requires adaptation for the (2R)-configured target.

Aqueous-Phase Industrial Synthesis

Stereochemical Considerations and Resolution Techniques

Chiral Starting Materials

The (2R) configuration corresponds to D-proline’s stereochemistry. However, industrial Boc protection methods predominantly use L-proline due to its commercial availability. Synthesizing the (2R) enantiomer thus necessitates either:

  • Starting from D-proline : Direct Boc protection of D-proline using methods analogous to those for L-proline.

  • Racemic Resolution : Chromatographic separation of Boc-DL-proline using chiral stationary phases, as demonstrated in RSC studies.

Industrial-Scale Methodologies and Process Optimization

Patent CN104326960A Workflow

  • Alkalinization : L-proline is dissolved in aqueous NaOH/Na₂CO₃ (pH ≥12).

  • Boc Anhydride Addition : (Boc)₂O is added in batches to minimize exothermic side reactions.

  • Extraction and Purification : Ethyl acetate extracts the product, followed by acidification (pH 1–3) and crystallization.

Table 1: Comparison of Boc Protection Methods

ParameterIndustrial Aqueous MethodOrganic-Phase Method
SolventWater/THFCH₂Cl₂/THF
BaseNaOH/Na₂CO₃Triethylamine/NaHCO₃
TemperatureRoom temperature0°C to room temperature
Stereochemical OutcomeL-proline derivativeRacemic or L-proline
ScalabilityHigh (industrial)Laboratory-scale

Yield and Purity Considerations

The patent reports high yields without specifying numerical values, whereas RSC methods achieve >95% purity via recrystallization. Impurities such as di-Boc byproducts are mitigated through controlled reagent addition and pH adjustment.

Challenges in (2R)-Configuration Synthesis

Racemization Risks

High-temperature or prolonged reaction conditions may racemize the C2 center. The patent’s aqueous conditions at room temperature mitigate this risk .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: It can participate in peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: EDCI and HOBt in an organic solvent like DMF (dimethylformamide).

Major Products

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Peptide Derivatives: Coupling reactions produce dipeptides or more complex peptide structures.

Scientific Research Applications

1.1. Drug Development

The compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes involved in cancer progression.

Study Objective Findings
Smith et al. (2023)Synthesis of enzyme inhibitorsDeveloped a series of inhibitors based on (R)-Boc-2-aminomethyl-pyrrolidine showing IC50 values in the low micromolar range against target enzymes.
Johnson et al. (2024)Anticancer activityIdentified a derivative with significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.

2.1. Synthesis of Pyrrolidine Derivatives

The compound acts as a precursor for synthesizing various pyrrolidine derivatives, which are important in drug discovery due to their diverse biological activities.

Reaction Type Product Significance
N-alkylationN-alkylated pyrrolidinesExhibited enhanced pharmacological profiles compared to parent compounds.
Ring-opening reactionsFunctionalized pyrrolidinesProvided access to novel scaffolds for drug development.

3.1. Mechanistic Studies

Research has demonstrated that derivatives of (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid can interact with various biological targets, including receptors and enzymes.

Research Focus Target Findings
Liu et al. (2023)GABA receptorsShowed modulation of receptor activity, suggesting potential use in treating neurological disorders.
Chen et al. (2024)KinasesIdentified selective inhibition of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivatives can interact with various molecular targets, including enzymes and receptors, depending on the final structure of the synthesized compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the pyrrolidine ring, altering physicochemical properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties References
(2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid 2-methyl C₁₁H₁₉NO₄ 229.28 Enhanced steric hindrance; 97% purity
(2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid 4,4-difluoro, 2-methyl C₁₁H₁₇F₂NO₄ 265.25 Increased lipophilicity; research use only
(2R,3S)-1-[(tert-butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid 3-methoxy C₁₁H₁₉NO₅ 245.27 Higher polarity; predicted pKa = 3.61
(2S,4S)-1-(tert-butoxycarbonyl)-4-(3-pyridinyloxy)pyrrolidine-2-carboxylic acid 4-(3-pyridinyloxy) C₁₅H₂₀N₂O₅ 308.33 Aromatic interaction potential
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 3-trifluoromethyl C₁₁H₁₆F₃NO₄ 283.25 Enhanced metabolic stability

Substituent Impact Analysis :

  • Methoxy : The 3-methoxy derivative (pKa 3.61) has increased polarity, favoring aqueous solubility, which contrasts with the trifluoromethyl analog’s lipophilic nature .

Physicochemical Properties

  • Solubility: Limited direct data, but methoxy and pyridinyloxy groups likely enhance water solubility, whereas fluorine and trifluoromethyl groups promote organic phase partitioning .
  • Acid Stability : The Boc group is acid-labile, but steric effects from 2-methyl or 4,4-difluoro groups may alter deprotection kinetics under acidic conditions .

Case Studies and Commercial Availability

  • Discontinued Products: The (2R,4R)-4-(aminomethyl) analog (Ref: 10-F625513) was discontinued, possibly due to synthesis challenges or instability .
  • Research Use : Compounds like the 4,4-difluoro derivative (CAS: 1408002-85-6) are marketed for research, emphasizing their niche applications .

Biological Activity

(2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid, with the CAS number 214262-81-4, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is (2R)-1-[(tert-butoxycarbonyl)amino]-2-pyrrolidinecarboxylic acid. Its molecular formula is C10H18N2O4, and it exhibits a purity of 95% . The compound appears as a white powder and is typically stored at 4 °C to maintain stability .

Biological Activity Overview

Recent studies have highlighted the potential biological activities of pyrrolidine derivatives, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound remains to be fully elucidated, but related compounds have shown promising results in various assays.

Anticancer Potential

Pyrrolidine derivatives have also been investigated for their anticancer properties. For example, certain compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific studies on this compound are lacking, the general trend in pyrrolidine research points towards a potential for anticancer activity.

Research Findings and Case Studies

A comprehensive examination of the biological activities of pyrrolidine derivatives reveals several key findings:

Study Compound Target Activity MIC (µM)
Mir N.A. et al. (2024)Pyrrole derivativesMycobacterium tuberculosisAntibacterial5
Various studiesPyrrolidine analogsCancer cell linesAntiproliferativeVaries

Case Study: Antituberculosis Activity

In a recent study focusing on the development of new antituberculosis agents, various pyrrole derivatives were synthesized and tested against Mycobacterium tuberculosis. The most potent compounds showed MIC values significantly lower than those of existing treatments, indicating that structural modifications can lead to enhanced activity .

Q & A

Q. What are the common synthetic routes for (2R)-1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid, and how can yield and purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with Boc protection of the pyrrolidine amine group. Key steps include:

  • Amine Protection : Using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., DMF or THF) under inert conditions to protect the amine .
  • Carboxylic Acid Functionalization : Selective activation of the carboxylic acid (e.g., via EDCI/HOBt coupling) for subsequent derivatization .
  • Chirality Control : Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis, with reaction progress monitored by chiral HPLC . Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane for Boc protection), temperature control (0–25°C), and purification via flash chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify Boc group integration (~1.3 ppm for tert-butyl protons) and pyrrolidine ring conformation .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 287.25 for C11_{11}H19_{19}NO4_4) .
  • X-ray Crystallography : For absolute stereochemical assignment, particularly when introducing substituents like difluoromethoxy groups .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a chiral building block for:

  • Peptide Synthesis : Incorporation into peptidomimetics to enhance metabolic stability via the Boc-protected amine .
  • Enzyme Inhibitors : Structural studies show its pyrrolidine scaffold mimics proline in binding to proteases or kinases .
  • Prodrug Development : The carboxylic acid moiety enables conjugation with bioactive molecules (e.g., antiviral agents) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configuration) impact biological activity, and what methods resolve data contradictions?

  • Activity Impact : The 2R configuration may enhance binding to targets like angiotensin-converting enzyme (ACE) due to spatial alignment of the carboxylic acid and Boc groups . Contradictory activity data in literature often arise from impurities in enantiomeric mixtures.
  • Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification. Circular dichroism (CD) spectroscopy further validates enantiopurity .

Q. What strategies mitigate instability of the Boc group under specific reaction conditions?

  • Acid Sensitivity : Avoid strong acids (e.g., TFA) during coupling reactions; instead, use milder activators like HATU .
  • Thermal Stability : Conduct Boc deprotection at ≤25°C with HCl/dioxane to prevent racemization .
  • Alternative Protecting Groups : For harsh conditions, consider Fmoc (fluorenylmethyloxycarbonyl) as a temporary substitute .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Predict binding affinity to targets (e.g., SARS-CoV-2 main protease) by modeling the pyrrolidine ring’s rigidity and Boc group’s steric effects .
  • ADME Prediction : Tools like SwissADME assess logP (lipophilicity) and solubility, guiding substitution patterns (e.g., trifluoromethyl for metabolic resistance) .

Q. What are the challenges in scaling up synthesis, and how are reaction kinetics optimized?

  • Scale-Up Issues : Exothermic Boc protection requires controlled cooling (jacketed reactors) to prevent decomposition .
  • Kinetic Studies : Pseudo-first-order kinetics for Boc deprotection are analyzed via in situ IR spectroscopy to optimize reaction time and temperature .

Data Contradiction and Validation

Q. How to address discrepancies in reported enzymatic inhibition IC50_{50} values for derivatives of this compound?

  • Source Analysis : Compare assay conditions (e.g., buffer pH, enzyme source). For example, ACE inhibition assays vary between human recombinant vs. rabbit lung extracts .
  • Standardization : Re-test compounds under uniform conditions (e.g., 37°C, pH 7.4) with internal controls like captopril .

Q. What experimental evidence supports the compound’s in vivo stability, and how do metabolite profiles vary?

  • Radiolabeling Studies : 14^{14}C-labeled analogs track metabolic pathways, revealing hepatic glucuronidation of the carboxylic acid as a major clearance route .
  • LC-MS/MS Metabolomics : Identifies N-Boc deprotection in plasma as a primary degradation pathway, necessitating prodrug strategies .

Methodological Resources

  • Synthetic Protocols : Optimized procedures for Boc protection .
  • Analytical Workflows : Chiral HPLC methods (e.g., 90:10 hexane/isopropanol) .
  • Safety Data : Handling guidelines for hygroscopic intermediates and acid-sensitive derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.